molecular formula C32H50N2O10 B589635 N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester CAS No. 1391068-21-5

N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester

Cat. No.: B589635
CAS No.: 1391068-21-5
M. Wt: 622.756
InChI Key: XPKYZZYHZJKKKJ-UHFFFAOYSA-N
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Description

N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is a complex organic compound known for its applications in various scientific fields It is characterized by its unique structure, which includes benzyloxycarbonyl, aminocaproic, and nitrilotriacetic acid moieties, along with three tert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester typically involves multiple steps, starting with the protection of the amino group of aminocaproic acid using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce free amines .

Scientific Research Applications

N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the nitrilotriacetic acid moiety can chelate metal ions, making it useful in various biochemical applications. The tert-butyl ester groups provide stability and solubility to the compound .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl Aminocaproic Acid: Lacks the nitrilotriacetic acid and tert-butyl ester groups.

    N-Benzyloxycarbonyl Nitrilotriacetic Acid: Does not contain the aminocaproic moiety.

    Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester: Missing the benzyloxycarbonyl group

Uniqueness

N-Benzyloxycarbonyl Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is unique due to its combination of protective, chelating, and stabilizing groups, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-[6-(phenylmethoxycarbonylamino)hexanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H59N3O9/c1-34(2,3)46-30(41)24-39(25-31(42)47-35(4,5)6)28(32(43)48-36(7,8)9)20-15-17-22-37-29(40)21-14-11-16-23-38-33(44)45-26-27-18-12-10-13-19-27/h10,12-13,18-19,28H,11,14-17,20-26H2,1-9H3,(H,37,40)(H,38,44)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUUSLGZROGYBV-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCNC(=O)CCCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H59N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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